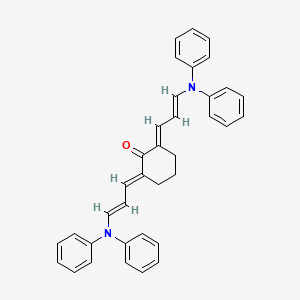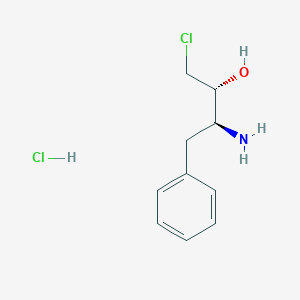
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride typically involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The reaction conditions often involve low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino or chloro groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,3S)-2-(Benzo[d]imidazolylpropyl)piperidin-3-ol derivatives: These compounds share similar stereochemistry and functional groups.
(2R,3S)-Nadolol Enantiomers: These compounds have similar chiral centers and are used in pharmaceutical applications.
Uniqueness
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride is unique due to its specific combination of amino, chloro, and phenyl groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
特性
分子式 |
C10H15Cl2NO |
|---|---|
分子量 |
236.13 g/mol |
IUPAC名 |
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10-;/m0./s1 |
InChIキー |
UUFFFFLPZDDWLI-IYPAPVHQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CCl)O)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


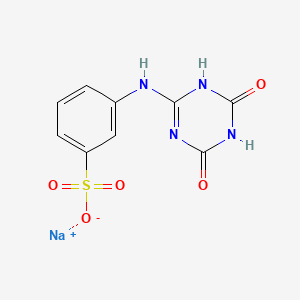
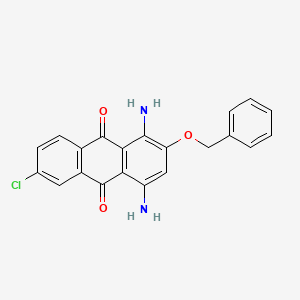
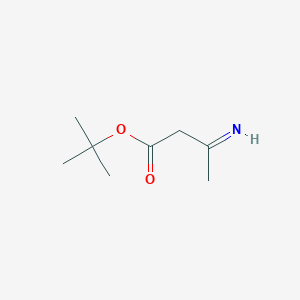
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
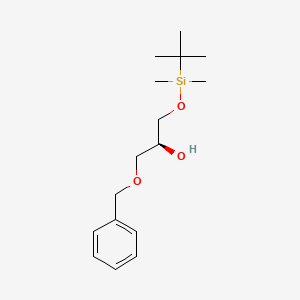
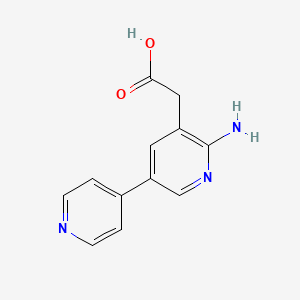

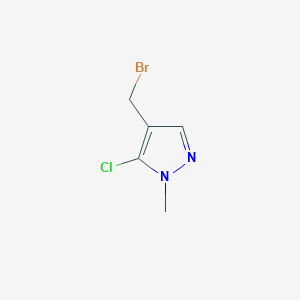
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
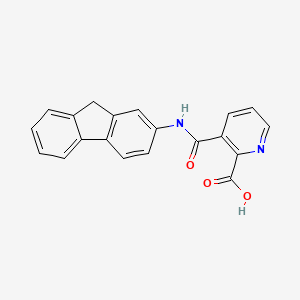
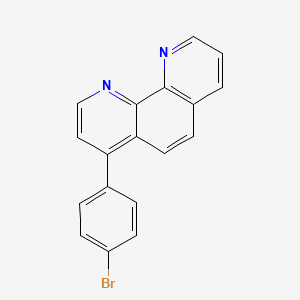

![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
